molecular formula C18H28N4OS B6803309 N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6803309
M. Wt: 348.5 g/mol
InChI Key: KWBHSZTZBOGQNN-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS/c23-17(19-13-15-20-21-16(24-15)14-5-6-14)22-11-4-9-18(10-12-22)7-2-1-3-8-18/h14H,1-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHSZTZBOGQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(CC2)C(=O)NCC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves the reaction of a thiadiazole derivative with an appropriate amine. One common method involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid with 9-azaspiro[5.6]dodecane-9-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth and proliferation of bacterial and cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    1,2,3-Thiadiazole Derivatives: These isomeric compounds also possess a thiadiazole ring but differ in the arrangement of nitrogen and sulfur atoms.

    1,2,4-Thiadiazole Derivatives: Another isomeric form with distinct biological activities and chemical properties.

Uniqueness

N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the spirocyclic amine moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

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